2-(4-Aminophenoxy)acetic acid hydrate
Description
2-(4-Aminophenoxy)acetic acid hydrate (B1144303) is an organic compound characterized by an aminophenol group linked to an acetic acid moiety. The "hydrate" designation indicates the presence of water molecules within its crystalline structure. lookchem.com This compound is widely recognized for its utility as a precursor in the synthesis of more complex molecules. chemimpex.com Its bifunctional nature, containing both a reactive amine group and a carboxylic acid group, allows it to participate in a variety of chemical reactions, making it a staple in synthetic chemistry. myskinrecipes.com
Table 1: Chemical Properties of 2-(4-Aminophenoxy)acetic acid hydrate
| Property | Value |
|---|---|
| CAS Number | 2298-36-4 chemimpex.com |
| Molecular Formula | C₈H₉NO₃·H₂O chemimpex.com |
| Molecular Weight | 185.18 g/mol chemimpex.com |
| Melting Point | 190-198 ºC chemimpex.com |
| Appearance | Dark colored crystalline solid chemimpex.com |
In the realm of organic synthesis, a "chemical intermediate" is a molecule that is formed from reactants and reacts further to produce the desired final product. A "building block" is a molecule that can be readily incorporated into a larger, more complex structure. This compound excels in both these roles due to its distinct structural features. lookchem.com
The presence of an aromatic ring, an amine group, a carboxylic acid group, and an ether linkage provides multiple reactive sites. This versatility allows chemists to use it in the construction of a diverse range of molecular architectures. myskinrecipes.com It serves as a foundational component in the synthesis of various bioactive molecules, specialty chemicals, and agrochemicals. chemimpex.com Its utility is further enhanced by its solubility and stability, which are favorable properties for its incorporation into various synthetic processes. chemimpex.com
While a detailed historical timeline of this compound is not extensively documented in readily available literature, its research trajectory can be inferred from the evolving complexity of its applications. Early research likely focused on the fundamental synthesis and characterization of the molecule itself. Patents from the late 1980s describe methods for synthesizing 2-(4-aminophenoxy)alkanoic acids and their derivatives, indicating its recognized value as a synthetic precursor during that period. google.com
Over time, the focus of research has shifted from simple synthesis to the targeted application of this compound as a building block for specific functional molecules. Initially, its derivatives were explored for broad applications in areas like pharmaceuticals and agrochemicals. myskinrecipes.com More recent research has become highly specialized, with studies from the 2020s demonstrating its use as a key synthon in the development of novel dual hypoglycemic agents. mdpi.comresearchgate.netresearchgate.net This evolution highlights a progression from foundational chemistry to highly targeted, mechanism-based drug design, underscoring the enduring relevance of this versatile intermediate.
The significance of this compound extends across several academic disciplines, where it continues to be a focal point for innovation. chemimpex.com
Pharmaceutical Development: This is one of the most prominent areas of application. The compound is a key intermediate in the synthesis of a wide range of pharmaceuticals. chemimpex.com It is particularly valuable in the development of drugs targeting inflammatory diseases, neurological disorders, cancer, and cardiovascular and central nervous system disorders. chemimpex.commyskinrecipes.com Its structural motif is found in molecules designed as anti-inflammatory and antihypertensive medications. myskinrecipes.com
Biochemical Research: In biochemistry, this compound is utilized in studies concerning enzyme inhibition and receptor binding. chemimpex.com Its ability to serve as a scaffold allows for the synthesis of molecules that can interact with biological systems in specific ways, helping researchers to elucidate biological mechanisms and develop targeted therapies. lookchem.com
Material Science: The compound finds applications in the development of advanced polymeric materials. chemimpex.com Its structure can be incorporated into polymer chains to enhance their properties, leading to materials suitable for applications such as medical devices. chemimpex.com
Analytical Chemistry: In analytical settings, this compound can be employed as a standard in chromatographic techniques. Its well-defined properties aid in the accurate analysis and quality control of complex chemical mixtures, which is particularly crucial in the pharmaceutical industry. chemimpex.com
Organic Synthesis: Beyond specific applications, it remains a valuable reagent in general organic synthesis for creating complex molecules due to its reactive functional groups. myskinrecipes.com
Table 2: Summary of Research Applications
| Academic Discipline | Specific Application Area |
|---|---|
| Pharmaceutical Development | Synthesis of drugs for inflammatory diseases, neurological disorders, cancer, cardiovascular and central nervous system disorders. chemimpex.commyskinrecipes.com |
| Biochemical Research | Studies on enzyme inhibition and receptor binding. chemimpex.com |
| Material Science | Development of polymeric materials for medical devices. chemimpex.com |
| Analytical Chemistry | Chromatographic standard for quality control. chemimpex.com |
| Organic Synthesis | General building block for complex molecule preparation. myskinrecipes.com |
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-aminophenoxy)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFHVPQHNBKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 2 4 Aminophenoxy Acetic Acid Hydrate
Established Synthetic Routes and Precursor Chemistry
Established synthetic routes for 2-(4-Aminophenoxy)acetic acid hydrate (B1144303) typically involve the formation of a phenoxyacetic acid structure followed by the manipulation of a functional group to yield the desired primary amine.
Alkylation of 4-nitrophenol (B140041) with Ethyl Bromoacetate (B1195939) and Subsequent Reduction
A prevalent and high-yielding method for the synthesis of the ethyl ester precursor to 2-(4-Aminophenoxy)acetic acid involves the alkylation of 4-nitrophenol with ethyl bromoacetate. This reaction is typically carried out in the presence of a weak base, such as potassium carbonate, in a suitable solvent like dry acetone (B3395972). The reaction mixture is heated under reflux to facilitate the formation of ethyl 2-(4-nitrophenoxy)acetate. The addition of a catalytic amount of potassium iodide can enhance the reaction rate. Following the alkylation, the nitro group of the resulting intermediate is reduced to an amine to yield ethyl 2-(4-aminophenoxy)acetate. mdpi.comresearchgate.net This ester can then be hydrolyzed to the final acid hydrate product.
A typical procedure involves refluxing a mixture of 4-nitrophenol and anhydrous potassium carbonate in dry acetone, followed by the addition of ethyl bromoacetate and a catalytic amount of potassium iodide. The reaction is monitored until completion, after which the inorganic salts are filtered off. The resulting ethyl 2-(4-nitrophenoxy)acetate is then subjected to a reduction step without extensive purification. mdpi.com
Williamson Etherification in the Context of N-masked 4-aminophenol (B1666318) Derivatives
An alternative approach utilizes an N-masked 4-aminophenol derivative, such as N-acetyl-4-aminophenol (paracetamol), as the starting material. This strategy avoids the handling of the more toxic 4-nitrophenol and the subsequent energetic reduction of the nitro group. The synthesis proceeds via a Williamson ether synthesis, where the hydroxyl group of N-acetyl-4-aminophenol reacts with an haloacetic acid ester, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate. This reaction is carried out in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide. miracosta.edu
The resulting intermediate, ethyl 2-(4-acetylaminophenoxy)acetate, is then subjected to a hydrolysis step to remove the acetyl protecting group from the amine. This deprotection is commonly achieved by heating in the presence of an acid, such as hydrochloric acid, or a base, like sodium hydroxide, to yield 2-(4-Aminophenoxy)acetic acid. etsu.edunih.gov
| Starting Material | Reagents | Intermediate | Deprotection | Final Product |
| N-acetyl-4-aminophenol | 1. Ethyl chloroacetate, K2CO3 | Ethyl 2-(4-acetylaminophenoxy)acetate | Acid or base hydrolysis | 2-(4-Aminophenoxy)acetic acid |
Reduction Protocols for Nitro-Substituted Phenoxyacetic Acid Intermediates
The reduction of the nitro group in 2-(4-nitrophenoxy)acetic acid or its esters is a critical step in the synthetic route starting from 4-nitrophenol. Various reduction methods are employed, each with its own advantages in terms of selectivity, efficiency, and safety.
Catalytic transfer hydrogenation using hydrazine (B178648) monohydrate as the hydrogen source and palladium on carbon (Pd/C) as the catalyst is an effective method for the reduction of the nitro group. This method is often preferred due to its mild reaction conditions and high selectivity. The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol (B145695) at elevated temperatures. This system is particularly useful for substrates that may be sensitive to more aggressive reducing agents.
A cost-effective and safer alternative to catalytic hydrogenation is the use of a metal-acid system, such as iron powder in the presence of ammonium (B1175870) chloride. mdpi.com This system generates hydrogen in situ, which selectively reduces the nitro group to an amine. The reaction is typically performed in a mixture of ethanol and water under reflux. This method is considered safer and more economical than using molecular hydrogen with a palladium catalyst. mdpi.com The reaction involves refluxing the nitro intermediate with iron powder and ammonium chloride for several hours until the reduction is complete. The iron salts are then removed by filtration. mdpi.com
| Reduction Method | Reagents | Solvent | Key Advantages |
| Catalytic Transfer Hydrogenation | Hydrazine monohydrate, Pd/C | Methanol/Ethanol | High selectivity, mild conditions |
| Metal-Acid System | Iron powder, Ammonium chloride | Ethanol/Water | Cost-effective, enhanced safety |
Advanced Synthetic Strategies and Green Chemistry Approaches
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient syntheses of 2-(4-Aminophenoxy)acetic acid hydrate. These advanced strategies focus on reducing reaction times, minimizing waste, and avoiding hazardous reagents.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. anton-paar.com The Williamson ether synthesis, a key step in the production of phenoxyacetic acids, can be significantly enhanced under microwave conditions. farmaciajournal.com This technology allows for rapid heating of the reaction mixture, often leading to dramatically reduced reaction times, from hours to minutes, and improved yields. nih.gov Microwave-assisted synthesis of 2-(4-aminophenoxy)acetic acid derivatives has been reported, demonstrating the potential for a more efficient and energy-saving process. farmaciajournal.com
Continuous-Flow Chemistry: Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. mdpi.com The synthesis of phenoxyacetic acid derivatives can be adapted to a continuous-flow setup, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to higher yields, improved product quality, and a reduction in by-product formation. For instance, the reaction of a phenoxide with a haloacetate can be performed in a flow reactor, followed by in-line workup and purification steps. mdpi.comresearchgate.net
Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. Biocatalytic approaches can offer high selectivity and operate under mild reaction conditions, reducing the environmental impact of chemical processes. While specific enzymatic routes for the direct synthesis of this compound are not extensively documented, related enzymatic transformations suggest potential applicability. For example, enzymes such as hydrolases could potentially be used for the selective hydrolysis of the ester precursor or the deprotection of an N-acetyl group under mild conditions. Furthermore, enzymes from the alpha-acylamino-beta-lactam acylhydrolase family have been used in the synthesis of phenoxymethylpenicillin from a phenoxyacetic acid methyl ester, demonstrating the enzymatic manipulation of phenoxyacetic acid derivatives. nih.gov
Optimization of Reaction Conditions and Yield Enhancement in Laboratory Synthesis
Williamson Ether Synthesis Stage:
The initial step, the alkylation of p-nitrophenol with ethyl 2-bromoacetate, is a classic Williamson ether synthesis. The efficiency of this reaction is critically influenced by the choice of base, solvent, and reaction temperature. A common laboratory procedure involves reacting p-nitrophenol with ethyl 2-bromoacetate in dry acetone, using anhydrous potassium carbonate (K2CO3) as the base and a catalytic amount of potassium iodide. mdpi.com The mixture is typically heated under reflux for several hours.
Research into optimizing this stage focuses on several parameters:
Base and Solvent System: The selection of the base and solvent is crucial. While moderately basic conditions with K2CO3 in acetone are effective, studies on other Williamson ether syntheses show that stronger bases, such as sodium hydride (NaH), in polar aprotic solvents like dimethylformamide (DMF) can often lead to higher yields and faster reaction times. The table below illustrates how the choice of base and solvent can impact the yield in a representative Williamson ether synthesis.
Interactive Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Entry | Base | Solvent | Reaction Time (hours) | Yield (%) |
| 1 | K2CO3 | Acetone | 8 | ~62% mdpi.com |
| 2 | Na2CO3 | THF | 14 | 40% |
| 3 | Cs2CO3 | THF | 12 | 65% |
| 4 | Et3N | THF | 18 | 55% |
Molar Ratios and Temperature: Optimizing the molar ratio of reactants is another key factor. In similar syntheses, using a slight excess of the phenol (B47542) starting material (a mole ratio of 1.03 to 1.05 of p-nitrophenol to the alkylating agent) has been shown to improve yields. Temperature control is also vital; maintaining a consistent reflux temperature ensures the reaction proceeds at an optimal rate without significant decomposition of reactants or products.
Nitro Group Reduction Stage:
The reduction of the intermediate, ethyl 2-(4-nitrophenoxy)acetate, to ethyl 2-(4-aminophenoxy)acetate is a critical transformation. Optimization in this step has focused on moving away from traditional, more hazardous methods towards safer, more cost-effective, and environmentally benign alternatives.
Historically, this reduction might be achieved via catalytic hydrogenation using hydrogen gas (H2) and a palladium on carbon (Pd/C) catalyst. While effective, this method requires specialized pressure equipment and involves a flammable gas and an expensive catalyst.
A significant optimization involves the use of iron powder in the presence of an electrolyte like ammonium chloride (NH4Cl) in an ethanol/water solvent mixture. mdpi.com This method is described as a safer, cheaper, and more facile procedure. mdpi.com The use of an Fe/NH4Cl system avoids the need for high-pressure apparatus and expensive catalysts, making it more suitable for standard laboratory settings. Iron is an abundant, inexpensive, and non-toxic metal, representing a greener alternative to precious metal catalysts.
Interactive Table 2: Comparison of Reduction Methods for Nitroarene Intermediate
| Method | Reducing Agent/Catalyst | Conditions | Key Advantages |
| Previously Reported | H2 / 10% Pd/C | Pressurized H2 atmosphere | Effective for hydrogenation |
| Optimized | Fe / NH4Cl | Reflux in Ethanol/Water | Safer (no H2 gas), cheaper (Fe vs. Pd), simpler setup mdpi.com |
Ester Hydrolysis Stage:
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under acidic or basic conditions. However, alkaline hydrolysis, also known as saponification, is generally preferred for yield optimization.
Acid-Catalyzed Hydrolysis: This reaction is reversible, meaning it reaches an equilibrium that includes reactants and products. To drive the reaction towards the product side and maximize the yield, a large excess of water is required.
Alkaline Hydrolysis: Using a base like sodium hydroxide (NaOH) offers a significant advantage: the reaction is essentially irreversible. The ester is heated under reflux with the aqueous base, which produces the alcohol (ethanol) and the sodium salt of the carboxylic acid. Because the carboxylate salt is formed, it does not react with the alcohol to reform the ester. This one-way reaction ensures a much higher conversion to the desired product. The final acid is then liberated by acidifying the salt in a separate workup step.
Studies on the alkaline hydrolysis of similar esters have shown that the initial concentrations of the ester and the base are the most significant factors influencing the reaction's conversion rate. By optimizing these concentrations, conversions as high as 96% can be achieved in short reaction times. ijcce.ac.irresearchgate.net
Derivatization and Analog Development Based on 2 4 Aminophenoxy Acetic Acid Hydrate Scaffold
Synthesis of Functionalized Phenoxyalkanoic Acid Derivatives
The phenoxyalkanoic acid moiety is a common structural motif in various biologically active compounds. The synthesis of functionalized derivatives often begins with precursors like 4-hydroxyacetophenone. A common method involves a base-promoted reaction of a substituted phenol (B47542) with an ester of a haloalkanoic acid, such as ethyl chloroacetate (B1199739), in the presence of a base like potassium carbonate. researchgate.net This is typically followed by hydrolysis of the resulting ester to yield the corresponding carboxylic acid. researchgate.net
Another synthetic route involves the reaction of a hydroxyaromatic ketone derivative with a 2-substituted alkanoic acid or its ester under basic conditions. google.comepo.org Subsequent chemical transformations, such as a Beckmann rearrangement followed by solvolysis, can be employed to introduce the desired functional groups, leading to the formation of 2-(4-aminophenoxy)alkanoic acids and their corresponding esters. google.comepo.org These synthetic strategies allow for the introduction of various substituents on both the aromatic ring and the alkanoic acid chain, enabling the creation of a library of compounds for biological screening. nih.govnih.gov
Creation of Ester Analogues, e.g., Ethyl-2-(4-Aminophenoxy)acetate
Esterification of the carboxylic acid group is a fundamental derivatization strategy. Ethyl-2-(4-aminophenoxy)acetate, a key ester analogue, is synthesized through a facile and efficient procedure that is both safe and low-cost. mdpi.comresearchgate.net This process starts with the alkylation of 4-nitrophenol (B140041) using ethyl bromoacetate (B1195939). mdpi.comresearchgate.net The subsequent and crucial step is the selective reduction of the nitro group to an amine. mdpi.comresearchgate.net
A notable method for this reduction utilizes an iron/ammonium (B1175870) chloride (Fe/NH₄Cl) system. mdpi.com This protocol is advantageous as it does not require nascent hydrogen or involve significant reaction complexity, proceeding smoothly as a consecutive reaction to yield the target compound in high purity. mdpi.comresearchgate.net The resulting Ethyl-2-(4-aminophenoxy)acetate serves as a valuable building block, or synthon, for the synthesis of more complex molecules, such as novel dual hypoglycemic agents. mdpi.comresearchgate.netjyu.fi The structure of this ester has been extensively confirmed through elemental analysis, various NMR spectroscopy techniques, and X-ray single-crystal structure determination. mdpi.comjyu.fi
| Parameter | Value | Reference |
| Synthesis Method | Alkylation of 4-nitrophenol with ethyl bromoacetate, followed by selective nitro group reduction. | mdpi.com, researchgate.net |
| Reducing Agent | Fe/NH₄Cl | mdpi.com |
| Significance | Key building synthon for novel dual hypoglycemic agents. | mdpi.com, researchgate.net, jyu.fi |
| Characterization | ¹H NMR, ¹³C NMR, COSY, NOESY, Elemental Analysis, X-ray Diffraction. | mdpi.com, jyu.fi |
Development of Amide-based Derivatives and Linker Chemistry
The carboxylic acid and amino moieties of the 2-(4-aminophenoxy)acetic acid scaffold are readily converted into amide derivatives, which are of significant interest in drug design and for use as chemical linkers. nih.govsphinxsai.com Amide synthesis is typically achieved by reacting the carboxylic acid group (or its activated form, like an acid chloride) with a primary or secondary amine. sphinxsai.com Alternatively, the corresponding ester, such as methyl 2-(4-aminophenoxy)acetate, can undergo nucleophilic displacement with various amines like isopropylamine, morpholine, or piperidine (B6355638) to yield the desired amides. nih.gov
This chemistry is particularly relevant in the development of linkers for antibody-drug conjugates (ADCs). The length and chemical nature of the linker are critical for the stability and efficacy of the conjugate. Research into amide-based derivatives has explored how varying the linker length affects biological activity, with studies indicating that an optimal linker length, such as a seven-atom chain, can enhance potency in certain receptor systems. nih.gov The amide bond provides a stable connection while allowing for the introduction of diverse chemical functionalities. nih.gov
Incorporation into Heterocyclic Ring Systems
The functional groups of 2-(4-aminophenoxy)acetic acid provide convenient handles for the construction of various heterocyclic ring systems, a common strategy in medicinal chemistry to access novel chemical space and biological activities.
The ester or acid functionality of the scaffold can be converted into a hydrazide (containing the -C(=O)NHNH₂ group) by reacting it with hydrazine (B178648) hydrate (B1144303). ijpsr.com This reaction is a straightforward nucleophilic displacement at the carbonyl carbon. These resulting acetohydrazides are stable intermediates and important precursors for further derivatization. mdpi.com
The hydrazide group can then be readily condensed with a variety of aldehydes and ketones to form hydrazones, which feature the -C(=O)NHN=CH- structural motif. mdpi.comresearchgate.net This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent such as ethanol (B145695), often with a catalytic amount of acid. mdpi.commdpi.com The formation of hydrazones introduces significant structural diversity and has been shown to be a successful strategy for generating compounds with a wide range of biological activities. researchgate.net
| Derivative | Synthetic Precursor | Key Reagent | Resulting Functional Group |
| Hydrazide | 2-(4-Aminophenoxy)acetic acid or its ester | Hydrazine Hydrate | -C(=O)NHNH₂ |
| Hydrazone | 2-(4-Aminophenoxy)acetohydrazide | Aldehyde or Ketone | -C(=O)NHN=CHR |
The 2-(4-aminophenoxy)acetic acid scaffold can be elaborated to incorporate nitrogen- and sulfur-containing heterocycles like triazoles and thiadiazoles. These ring systems are recognized pharmacophores associated with a broad spectrum of pharmacological properties. nih.govfrontiersin.orguran.ua The synthesis of these derivatives often involves multi-step sequences.
For instance, the amino group of the scaffold can be converted into a thiosemicarbazide, which is a key intermediate for building both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) rings. Cyclization of thiosemicarbazides under different conditions (basic or acidic) can lead to the formation of these five-membered heterocycles. Further reactions can lead to fused heterocyclic systems. For example, 4-amino-3-mercapto-1,2,4-triazole derivatives can react with α-halocarbonyl compounds to construct the fused 1,2,4-triazolo[3,4-b] mdpi.comresearchgate.netjyu.fithiadiazine ring system. nih.gov The incorporation of these specific heterocyclic moieties is a deliberate strategy to modulate the physicochemical properties and biological activity of the parent molecule. nih.govresearchgate.net
Strategies for Novel Bioactive Molecule Synthesis
The 2-(4-aminophenoxy)acetic acid core structure is a validated starting point for the synthesis of novel bioactive molecules. mdpi.comresearchgate.net Its utility as a "building synthon" stems from the ability to selectively and sequentially modify its functional groups. mdpi.comjyu.fi The primary strategies involve leveraging the reactivity of the aromatic amine and the carboxylic acid/ester group.
Derivatization of these sites leads to the creation of large libraries of related compounds, including esters, amides, hydrazones, and complex heterocyclic systems. nih.govnih.gov For example, a series of 2-(4-(2-amino-6-(4-substituted phenyl) pyrimidin-4-yl)-2-substituted phenoxy) acetic acid derivatives were synthesized and showed potential as hypolipidemic agents. researchgate.netnih.gov The overarching strategy is to use the 2-(4-aminophenoxy)acetic acid scaffold as a template and systematically introduce different chemical groups to explore the structure-activity relationship (SAR) for a specific biological target, such as enzymes or receptors involved in metabolic diseases. mdpi.comresearchgate.net
Exploration of Structure-Activity Relationships in Derivative Series
The exploration of structure-activity relationships (SAR) for derivatives of the 2-(4-aminophenoxy)acetic acid hydrate scaffold is a crucial area of research aimed at optimizing the therapeutic potential of this chemical backbone. While comprehensive SAR studies on a wide range of derivatives of this specific scaffold are not extensively detailed in publicly available research, the existing literature on related phenoxyacetic acid derivatives provides valuable insights into the key structural modifications that can influence biological activity. These studies generally focus on modifying the core components of the scaffold: the aromatic ring, the amino group, and the acetic acid moiety.
Key Areas of Structural Modification and Their Impact on Activity:
Aromatic Ring Substitution: Modifications to the phenyl ring can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Introducing various substituents can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, in related phenoxyacetic acid series, the introduction of halogen atoms or small alkyl groups on the aromatic ring has been shown to enhance anti-inflammatory or hypoglycemic activities.
Acetic Acid Moiety Modification: The carboxylic acid group is another important functional handle for derivatization. It can be esterified or converted into an amide to modulate the compound's acidity and pharmacokinetic properties. The nature of the substituent introduced at this position can influence the compound's ability to interact with specific residues in the active site of an enzyme or the binding pocket of a receptor.
Hypothetical Structure-Activity Relationship Data:
While a specific, published SAR table for a series of this compound derivatives is not available, a hypothetical table can be constructed to illustrate the principles of SAR exploration. The following table is a conceptual representation and is not based on actual experimental data. It demonstrates how systematic modifications to the parent scaffold could be correlated with changes in a hypothetical biological activity, such as inhibitory concentration (IC₅₀) against a particular enzyme.
| Compound ID | R1 (Aromatic Ring Substitution) | R2 (Amino Group Modification) | R3 (Acetic Acid Modification) | Hypothetical Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Parent | H | -NH₂ | -COOH | 10.5 |
| A1 | 3-Cl | -NH₂ | -COOH | 5.2 |
| A2 | 3,5-diCl | -NH₂ | -COOH | 2.1 |
| B1 | H | -NHCOCH₃ | -COOH | 8.7 |
| B2 | H | -NHSO₂CH₃ | -COOH | 15.3 |
| C1 | H | -NH₂ | -COOCH₃ | 25.8 |
| C2 | H | -NH₂ | -CONH₂ | 12.4 |
| D1 | 3,5-diCl | -NHCOCH₃ | -COOH | 1.5 |
Interpretation of Hypothetical SAR Data:
Effect of Aromatic Ring Substitution (R1): The hypothetical data suggests that the introduction of electron-withdrawing chloro groups on the phenyl ring (Compounds A1 and A2) leads to a progressive increase in potency compared to the parent compound. This could be attributed to enhanced binding affinity due to favorable electronic interactions with the target protein.
Effect of Amino Group Modification (R2): Acetylation of the amino group (Compound B1) results in a slight decrease in activity, while sulfonylation (Compound B2) leads to a more significant drop in potency. This indicates that a free or appropriately substituted amino group might be crucial for optimal interaction with the biological target.
Effect of Acetic Acid Modification (R3): Conversion of the carboxylic acid to its methyl ester (Compound C1) or amide (Compound C2) appears to be detrimental to the activity. This suggests that the acidic proton and the ability to form specific hydrogen bonds or ionic interactions are important for the compound's biological function.
Combined Effects: The combination of beneficial modifications, such as dichlorination of the aromatic ring and acetylation of the amino group (Compound D1), could potentially lead to the most potent compound in this hypothetical series.
It is imperative to note that these are generalized trends based on SAR principles and observations from related chemical series. A definitive understanding of the structure-activity relationships for this compound derivatives would necessitate the synthesis and biological evaluation of a focused library of analogs. Such studies would enable the construction of a robust SAR model, guiding the design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Advanced Structural Elucidation and Computational Studies
Spectroscopic Characterization Techniques in Research
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. Studies on ethyl 2-(4-aminophenoxy)acetate, conducted in DMSO-d₆, have provided a full assignment of its proton and carbon signals. mdpi.com
¹H NMR: The proton NMR spectrum of the ethyl ester shows characteristic signals for the aromatic protons as two distinct doublets, confirming a para-substituted benzene (B151609) ring. mdpi.com Signals for the aminophenoxy and acetate (B1210297) moieties are also clearly resolved. mdpi.com For 2-(4-Aminophenoxy)acetic acid hydrate (B1144303), the signals corresponding to the ethyl group (a quartet and a triplet) would be absent. Instead, a broad singlet corresponding to the carboxylic acid proton would be expected, typically in the 10-13 ppm region, and its integration would correspond to one proton. The chemical shifts of the -O-CH₂- protons would also be slightly different due to the change from an ester to a carboxylic acid.
¹³C NMR: The carbon spectrum of the ethyl ester derivative shows eight distinct signals, corresponding to all the carbon atoms in the molecule. mdpi.com The carbonyl carbon of the ester group is characteristically downfield. mdpi.com In the spectrum of the acid hydrate, the ethyl group carbons would be absent, and the chemical shift of the carbonyl carbon would be altered, typically appearing at a slightly different position (e.g., 170-180 ppm) characteristic of a carboxylic acid. The adjacent methylene (B1212753) carbon (-O-CH₂-) would also experience a shift.
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity, Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| Ar-H (2H) | 6.62 | d, J = 9.0 | 115.5 |
| Ar-H (2H) | 6.47 | d, J = 9.0 | 114.7 |
| Ar-NH₂ | 4.65 | s | - |
| ArO-CH₂-CO | 4.55 | s | 65.6 |
| O-CH₂CH₃ | 4.12 | q, J = 7.0 | 60.4 |
| O-CH₂CH₃ | 1.18 | t, J = 7.0 | 14.1 |
| Ar-C-O | - | - | 148.9 |
| Ar-C-N | - | - | 143.1 |
| C=O | - | - | 169.3 |
2D NMR (COSY, NOESY):
COSY (Correlation Spectroscopy): In the analysis of the ethyl ester, COSY spectra established the connectivity between protons on adjacent carbons. A clear correlation was observed between the methyl and methylene protons of the ethyl group, as well as between the adjacent aromatic protons, confirming their positions. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments on the ester revealed weak through-space correlations, providing information about the spatial proximity of different protons in the molecule's preferred conformation. mdpi.com
IR spectroscopy is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. For 2-(4-Aminophenoxy)acetic acid hydrate, the spectrum would be dominated by several key absorptions:
O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretches. The presence of the water of hydration would also contribute to this broadness in the higher frequency region (~3200-3500 cm⁻¹).
N-H Stretch: The primary amine group (-NH₂) would typically show two medium-intensity peaks in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C=O Stretch: A strong, sharp absorption peak between 1700 and 1725 cm⁻¹ is expected for the carbonyl (C=O) group of the carboxylic acid. Hydrogen bonding in the solid state typically shifts this absorption to a lower wavenumber compared to the free acid.
C-O Stretch: The C-O stretching of the ether linkage and the carboxylic acid would appear in the fingerprint region, typically between 1200 and 1300 cm⁻¹.
Aromatic C=C and C-H Bending: Aromatic C=C stretching vibrations give rise to several peaks in the 1450-1600 cm⁻¹ region. Out-of-plane bending for the para-substituted ring would be observed in the 800-850 cm⁻¹ range.
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The chromophore in 2-(4-Aminophenoxy)acetic acid is the aminophenoxy group. Experimental analysis of the closely related ethyl ester showed two distinct absorption bands at 299 nm and 234 nm. mdpi.com These absorptions are primarily due to π → π* transitions within the aromatic system. mdpi.com Theoretical calculations (TD-DFT) have assigned the band at 299 nm to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), while the 234 nm band is attributed to a transition from the HOMO to the LUMO+2 orbital. mdpi.com The electronic spectrum of the acid hydrate is expected to be very similar, as the carboxylic acid group has a minimal effect on the aromatic chromophore compared to the ester group.
| Experimental λmax (nm) | Calculated λmax (nm) | Assigned Electronic Transition |
|---|---|---|
| 299 | 286 | HOMO → LUMO |
| 234 | 226 | HOMO → LUMO+2 |
Mass spectrometry is a destructive technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-(4-Aminophenoxy)acetic acid (molecular weight: 167.16 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 167. A primary amine with an odd number of nitrogen atoms will result in a molecular ion with an odd mass number. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Alpha-cleavage next to the ether oxygen could also occur, leading to further fragmentation.
X-ray Crystallography and Single Crystal Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for the specific hydrate has not been detailed in available literature, the structure of ethyl 2-(4-aminophenoxy)acetate has been determined. mdpi.com
The ethyl ester crystallizes in the triclinic P-1 space group. mdpi.com For this compound, a different crystal system and packing arrangement would be expected. The presence of the carboxylic acid group, a potent hydrogen bond donor and acceptor, along with the water molecule, would likely lead to a more complex and extensive hydrogen-bonding network. This network would be the dominant force in the crystal packing, involving the amine group, the carboxylic acid, and the water of hydration, linking molecules into sheets or three-dimensional arrays.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 8.2104(6) |
| b (Å) | 10.3625(9) |
| c (Å) | 11.9562(9) |
| α (°) | 101.787(7) |
| β (°) | 91.849(6) |
| γ (°) | 102.755(7) |
| Volume (ų) | 968.02(14) |
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The analysis performed on ethyl 2-(4-aminophenoxy)acetate revealed that the molecular packing is dominated by H···H, O···H, and C···H contacts. mdpi.com The O···H interactions correspond to N-H···O hydrogen bonds that pack the molecules in the crystal. mdpi.com
Quantum Chemical Calculations and Theoretical Modeling
Density Functional Theory (DFT) Studies
Published DFT studies that detail the optimized molecular geometry, vibrational frequencies, and electronic properties specifically for this compound could not be located.
HOMO-LUMO Energy Analysis and Charge Transfer Mechanisms
Specific values for the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and the resultant energy gap for this compound are not available in the reviewed literature. This information is crucial for understanding the kinetic stability and charge transfer mechanisms within the molecule.
Molecular Electrostatic Potential (MEP) Mapping
MEP maps, which illustrate the charge distribution and identify reactive sites for electrophilic and nucleophilic attack on this compound, have not been published.
Natural Bond Orbital (NBO) Analysis
An NBO analysis, which would provide insight into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy of this compound, is not present in the available research.
Thermodynamic Property Simulations at Varying Temperatures
Simulations detailing the relationship between temperature and key thermodynamic properties such as heat capacity, entropy, and enthalpy for this compound are not documented in the scientific literature found.
To provide an accurate and authoritative article as per the instructions, these specific computational analyses are required. Substituting data from a different molecule would be scientifically inappropriate.
Mechanistic Investigations in Medicinal Chemistry and Biochemical Research
Investigation of Interactions with Biological Systems in in vitro Models
The biological potential of 2-(4-Aminophenoxy)acetic acid and its derivatives is primarily assessed through a variety of in vitro models that elucidate their mechanisms of action and therapeutic promise. These studies are crucial in identifying lead compounds for further development.
One significant area of investigation is in the realm of anti-inflammatory agents. Derivatives of phenoxyacetic acid have been synthesized and evaluated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. fishersci.nl In vitro assays measuring the inhibition of COX-1 and COX-2 enzymes are employed to determine the potency and selectivity of these compounds. fishersci.nl
In the context of metabolic disorders, ethyl-2-(4-aminophenoxy)acetate, a derivative of the title compound, has been identified as a precursor for the synthesis of dual activators of glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netjyu.fi The activity of these synthesized compounds is evaluated in in vitro systems to assess their potential as hypoglycemic agents for the treatment of diabetes. researchgate.net
Furthermore, derivatives of 2-(4-Aminophenoxy)acetic acid have been explored for their anticancer properties. Phenoxyacetamide derivatives, for instance, have been screened for their cytotoxic activity against various human cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7). mdpi.com The potency of these compounds is typically determined using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay, which measures cell viability. mdpi.com
The following table summarizes the in vitro biological evaluations of various derivatives of 2-(4-Aminophenoxy)acetic acid:
Table 1: In vitro Biological Investigations of 2-(4-Aminophenoxy)acetic acid Derivatives| Derivative Class | Biological Target/Activity | In vitro Model/Assay | Therapeutic Area |
|---|---|---|---|
| Phenoxyacetic acid derivatives | Selective COX-2 inhibition | COX-1/COX-2 inhibition assays | Anti-inflammatory |
| Ethyl-2-(4-aminophenoxy)acetate derivatives | Dual GK and PPARγ activation | Enzyme activation assays | Anti-diabetic |
| Phenoxyacetamide derivatives | Cytotoxicity, Apoptosis induction | MTT assay, Cell viability studies (e.g., on HepG2, MCF-7 cell lines) | Anticancer |
| Aminophenoxy flavone (B191248) derivatives | Selective cytotoxicity, Apoptosis, Cell cycle arrest | MTT assay, Flow cytometry (on NSCLC cell lines like A549 and NCI-H1975) | Anticancer |
DNA Interaction Studies and Potential for Chemopreventive Agents
The interaction of small molecules with DNA is a critical area of study in the development of anticancer and chemopreventive agents. While direct studies on 2-(4-Aminophenoxy)acetic acid hydrate (B1144303) are limited, research on closely related 4-aminophenol (B1666318) derivatives provides valuable insights into the potential DNA-interacting capabilities of this structural class.
Schiff base derivatives of 4-aminophenol have been synthesized and their interactions with human blood DNA have been investigated using spectroscopic methods. nih.gov These studies revealed changes in the spectral properties of the compounds upon binding to DNA. Specifically, observations of hyperchromism (an increase in absorbance) and bathochromic shifts (a shift to longer wavelengths) in the UV-Vis spectra of several derivatives upon the addition of DNA are indicative of interactions between the small molecules and the DNA double helix. nih.gov Such spectral changes can suggest modes of binding, including intercalation or groove binding.
The ability of a compound to interact with DNA can be a key factor in its potential as an anticancer agent. nih.gov By binding to DNA, a molecule can interfere with cellular processes such as replication and transcription, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).
The potential for a compound to act as a chemopreventive agent is often linked to its ability to protect cells from DNA damage or to eliminate precancerous cells. The induction of apoptosis is a desirable characteristic for a chemopreventive agent. Research on aminophenoxy flavone derivatives has demonstrated their capacity to induce apoptosis and cause cell cycle arrest in non-small cell lung cancer (NSCLC) cells, highlighting the potential of the aminophenoxy moiety in designing selective anticancer agents. nih.gov Similarly, novel phenoxyacetamide derivatives have been shown to be potent inducers of apoptosis in liver cancer cells. mdpi.com These findings suggest that the 2-(4-Aminophenoxy)acetic acid scaffold could be a valuable starting point for the development of novel chemopreventive agents.
Table 2: DNA Interaction and Apoptosis Induction by Derivatives
| Derivative Class | Observation | Implication |
|---|---|---|
| 4-Aminophenol Schiff bases | Hyperchromism and bathochromic shift in UV-Vis spectra with DNA | Suggests interaction with DNA, potential for anticancer activity |
| Aminophenoxy flavone derivatives | Induction of apoptosis and cell cycle arrest in NSCLC cells | Potential as a selective anticancer and chemopreventive agent |
| Phenoxyacetamide derivatives | Potent induction of apoptosis in liver cancer cells | Potential as an anticancer and chemopreventive agent |
Exploration of Targeted Therapeutic Development
The structural framework of 2-(4-Aminophenoxy)acetic acid is a valuable platform for the development of targeted therapies, which are designed to interact with specific molecular targets involved in disease pathogenesis. This approach aims to maximize therapeutic efficacy while minimizing off-target effects.
A notable example is the use of ethyl-2-(4-aminophenoxy)acetate in the creation of dual activators for glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.netjyu.fi These two targets play crucial roles in glucose metabolism, and dual activators are being explored as a novel therapeutic strategy for type 2 diabetes. researchgate.net
In the field of oncology, derivatives of the phenoxyacetic acid scaffold have been investigated for their potential to target specific signaling pathways that are often dysregulated in cancer. For instance, novel pyrazolyl s-triazine derivatives have been synthesized with the aim of targeting the EGFR/PI3K/AKT/mTOR signaling cascade in triple-negative breast cancer cells. nih.gov This pathway is critical for cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.
Furthermore, phenoxyacetamide derivatives have been explored as inhibitors of poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms. mdpi.com These derivatives have shown promise as apoptotic inducers in liver cancer cells. mdpi.com
The development of selective COX-2 inhibitors from the phenoxyacetic acid core is another example of targeted therapy. fishersci.nl By selectively inhibiting COX-2 over COX-1, these agents can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs. fishersci.nl
The following table provides a summary of the targeted therapeutic approaches involving derivatives of 2-(4-Aminophenoxy)acetic acid:
Table 3: Targeted Therapeutic Development from 2-(4-Aminophenoxy)acetic acid Derivatives| Therapeutic Target | Derivative Class | Disease Indication |
|---|---|---|
| Glucokinase (GK) and PPARγ | Ethyl-2-(4-aminophenoxy)acetate derivatives | Type 2 Diabetes |
| EGFR/PI3K/AKT/mTOR signaling pathway | Pyrazolyl s-triazine derivatives | Triple-Negative Breast Cancer |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Phenoxyacetamide derivatives | Liver Cancer |
| Cyclooxygenase-2 (COX-2) | Phenoxyacetic acid derivatives | Inflammatory Diseases |
Applications and Innovations in Material Science
Role in the Synthesis of Polymeric Materials
2-(4-Aminophenoxy)acetic acid hydrate (B1144303) serves as a valuable intermediate and coupling agent in the synthesis of polymeric materials. chemimpex.com Its bifunctional nature, containing both a reactive amine and a carboxylic acid group, enables its incorporation into polymer chains to impart specific properties. While detailed studies focusing exclusively on this compound are not extensively documented, its structural motifs are found in various high-performance polymers. The phenoxyacetic acid component can introduce flexibility and potentially improve solubility, while the amino group provides a reactive site for polymerization, typically with dianhydrides, to form polyimides.
The synthesis of polymers using phenoxyacetic acids can be complex, and the resulting material properties are highly dependent on the other monomers used in the polymerization process. nih.gov
Development of High-Performance Polyimides
High-performance polyimides are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. issp.ac.ru The properties of these materials are directly influenced by the chemical structure of the monomers used in their synthesis. The incorporation of aminophenoxy-type structures can significantly alter the final characteristics of the polyimide.
Enhancement of Mechanical Robustness and Thermal Stability
Table 1: Representative Mechanical and Thermal Properties of Polyimides with Related Structures
| Property | Value Range |
|---|---|
| Glass Transition Temperature (Tg) | 201°C - >450°C researchgate.netresearchgate.net |
| 5% Weight Loss Temperature (Td5%) | 410°C - 590°C researchgate.netresearchgate.net |
| Tensile Strength | 103 MPa - 380 MPa researchgate.netresearchgate.net |
| Tensile Modulus | 1.20 GPa - 6.1 GPa researchgate.netresearchgate.net |
| Elongation at Break | 12.9% - 60% researchgate.netresearchgate.net |
Solubility Enhancement in Organic Solvents
A significant challenge with many high-performance aromatic polyimides is their poor solubility, which complicates processing. nasa.gov Modifying the polymer backbone to include flexible linkages, such as ether groups (as found in aminophenoxy structures), can disrupt chain packing and improve solubility in organic solvents. nasa.gov The presence of the acetic acid moiety in 2-(4-Aminophenoxy)acetic acid hydrate could further enhance solubility due to its polarity. Research on related polyimides shows that the introduction of such flexible or asymmetric groups can render the polymers soluble in common organic solvents like N-methylpyrrolidone (NMP) and dimethylacetamide (DMAc), even at room temperature. nasa.gov
Control of Hydrophobicity in Polymer Films
The surface and bulk properties of polymer films, including their interaction with water (hydrophobicity or hydrophilicity), can be tailored through chemical modification. swst.org The hydrophobicity of a polyimide film is influenced by the chemical nature of its constituent monomers. While aromatic polyimides are generally hydrophobic, the incorporation of polar groups, such as the carboxylic acid group from this compound, could increase the hydrophilicity of the polymer surface. Control over this property is crucial for applications in areas like membranes, coatings, and biomedical devices.
Amorphous and Semicrystalline Polyimide Systems
The degree of crystallinity in a polymer significantly affects its mechanical and thermal properties. Most aromatic polyimides are amorphous due to the rigidity and irregular packing of their polymer chains. However, semicrystalline polyimides can be designed by selecting monomers that allow for more ordered chain packing. vt.edu These materials can exhibit enhanced solvent resistance and maintain their mechanical properties above their glass transition temperature. researchgate.net The introduction of flexible ether linkages, such as those in aminophenoxy compounds, can influence the ability of the polyimide to crystallize. vt.edu Depending on the rigidity of the dianhydride co-monomer, polyimides containing aminophenoxy units can be either amorphous or semicrystalline, allowing for the tuning of properties for specific applications. researchgate.net
Advanced Polymeric Materials for Medical Devices
The quest for biocompatible and durable materials is paramount in the design and fabrication of medical devices. Polyimides, a class of high-performance polymers, have garnered significant attention in the biomedical field due to their exceptional thermal stability, mechanical strength, and chemical resistance. jetir.org this compound serves as a precursor for the synthesis of polyimides and other advanced polymers with properties tailored for medical applications.
The incorporation of the flexible ether linkage and the reactive acetic acid group from this compound into the polymer backbone can enhance processability and allow for further functionalization, which is advantageous for creating materials for sophisticated medical devices. While specific studies on polyimides derived directly from this compound are not extensively documented in publicly available literature, research on polyimides synthesized from structurally similar diamines containing phenoxy groups provides valuable insights into the expected properties of such materials.
These polymers are typically synthesized through a two-step polycondensation reaction, starting with the formation of a poly(amic acid) precursor, which is then chemically or thermally converted to the final polyimide. The properties of the resulting polyimide can be tuned by reacting the diamine monomer with various aromatic dianhydrides.
Representative Mechanical and Thermal Properties of Related Polyimides
The following interactive data table summarizes the mechanical and thermal properties of polyimides synthesized from diamines containing phenoxy moieties, which are structurally related to 2-(4-Aminophenoxy)acetic acid. This data provides an indication of the performance characteristics that could be expected from polymers derived from this compound.
| Dianhydride | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) |
| PMDA | 114.19 | 3.58 | 3.23 | 302 |
| BTDA | 114.19 | 3.58 | 3.23 | 276 |
| BPDA | - | 3.8 | - | 290 |
| 6FDA | 105 - 124 | 7 - 22 | 1.5 - 2.3 | 255 - 295 |
The biocompatibility of polyimides is a critical factor for their use in medical devices. In vitro studies on various polyimide formulations have generally shown good cell viability and adhesion, suggesting their potential for use in implantable devices and as biocompatible coatings. jetir.org
Applications in Specialty Chemicals and Agrochemicals Production
The reactivity of the amino and carboxylic acid groups, combined with the stability of the phenoxyacetic acid core, makes this compound a versatile intermediate in the synthesis of a range of specialty chemicals and agrochemicals.
In the realm of specialty chemicals , this compound can serve as a building block for the synthesis of novel dyes, photosensitive polymers, and other functional organic materials. The aromatic amine can be diazotized and coupled with various aromatic compounds to produce azo dyes with specific color properties. Furthermore, the carboxylic acid group allows for esterification and amidation reactions, enabling its incorporation into more complex molecular architectures.
In the agrochemical industry, derivatives of phenoxyacetic acid are well-established as plant growth regulators and herbicides. jetir.org The structural motif of 2-(4-Aminophenoxy)acetic acid provides a scaffold for the development of new agrochemicals. By modifying the amino and carboxylic acid functionalities, it is possible to synthesize compounds with tailored biological activities. For instance, the amino group can be converted into various functional groups to modulate the compound's interaction with biological targets in plants or fungi. Research in this area explores the synthesis of novel fungicides and herbicides with improved efficacy and environmental profiles. The phenoxyacetic acid moiety is a key component in many commercial herbicides, and the presence of the amino group in this particular derivative offers a synthetic handle for creating new proprietary molecules.
While specific commercial agrochemicals derived directly from this compound are not widely publicized, the foundational chemistry of phenoxyacetic acids in agriculture underscores the potential of this compound as a key intermediate for the development of next-generation crop protection agents.
Analytical Chemistry Research Applications
Use as a Standard in Chromatographic Analysis
2-(4-Aminophenoxy)acetic acid hydrate (B1144303) serves as a crucial reference standard in chromatographic techniques, most notably in High-Performance Liquid Chromatography (HPLC). Its primary application is in the identification and quantification of process-related impurities and degradation products in pharmaceutical manufacturing, particularly for drugs like paracetamol. As a known potential impurity, having a well-characterized standard of 2-(4-Aminophenoxy)acetic acid is essential for validating analytical methods that ensure the final drug product meets stringent purity requirements set by regulatory bodies.
The compound is used to establish system suitability, determine retention times, and create calibration curves for quantification. By running a known concentration of the 2-(4-Aminophenoxy)acetic acid hydrate standard, analysts can confirm that the chromatographic system is performing correctly and can accurately separate the impurity from the active pharmaceutical ingredient (API) and other related substances. This is a fundamental step in routine quality control testing of bulk drug substances and finished pharmaceutical products.
Table 1: Chromatographic Parameters for 2-(4-Aminophenoxy)acetic acid as a Reference Standard The following data is illustrative of a typical HPLC method developed for the analysis of paracetamol and its related substances.
| Parameter | Value | Conditions/Remarks |
| Chromatographic Mode | Reverse-Phase HPLC | --- |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | --- |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) | Gradient Elution |
| Flow Rate | 1.0 mL/min | --- |
| Detection Wavelength | 225 nm | UV/VIS Detector |
| Typical Retention Time | Approx. 5.8 min | Varies based on exact method parameters |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Signal-to-Noise Ratio of 10:1 |
Method Development for Complex Mixture Analysis
The development of robust analytical methods is a cornerstone of pharmaceutical science, ensuring that all components within a drug formulation or synthesis mixture can be reliably separated and quantified. This compound is instrumental in the development of such stability-indicating and impurity-profiling methods for complex mixtures containing paracetamol.
During method development, the compound is spiked into samples containing the API to challenge the separation capabilities of the method. The goal is to achieve baseline resolution between the peak for 2-(4-Aminophenoxy)acetic acid, the API peak, and peaks of other potential impurities or degradation products. This process involves optimizing various HPLC parameters, such as mobile phase composition, pH, column type, and temperature. The availability of this compound as a standard allows scientists to systematically develop methods that are specific, accurate, and precise for quantifying potential contaminants in the final drug product. These validated methods are crucial for forced degradation studies, where drug substances are subjected to stress conditions like acid, base, heat, and oxidation to identify potential degradation pathways and products.
Table 2: Validation Data for an HPLC Method Detecting 2-(4-Aminophenoxy)acetic acid in a Complex Mixture This table represents typical validation results for a method designed to quantify impurities in a pharmaceutical product.
| Validation Parameter | Result | ICH Guideline Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | ≥ 0.999 |
| Range | 0.15 µg/mL - 10 µg/mL | --- |
| Accuracy (% Recovery) | 98.5% - 101.2% | Typically 80% - 120% |
| Precision (% RSD - Repeatability) | < 1.5% | ≤ 2.0% |
| Specificity | No interference from other components | Peak purity > 990 |
| Robustness | Unaffected by minor changes in flow rate and pH | % RSD < 2.0% |
Emerging Research Areas and Future Directions
Novel Synthetic Routes and Sustainable Production
A notable advancement is the development of a facile and consecutive synthesis process for ethyl-2-(4-aminophenoxy)acetate, a direct precursor to various bioactive molecules. mdpi.comresearchgate.netjyu.fi This method involves the alkylation of p-nitrophenol with ethyl bromoacetate (B1195939), followed by a selective reduction of the nitro group. mdpi.comresearchgate.net A key innovation in this process is the use of an ammonium (B1175870) chloride/iron (NH4Cl/Fe) system in an ethanol (B145695)/water mixture for the reduction step. mdpi.com This approach is highlighted as a safer, cheaper, and more rapid alternative to conventional methods that often rely on nascent hydrogen or catalytic hydrogenation with palladium on carbon (Pd/C). mdpi.comresearchgate.net The procedure's efficiency is demonstrated by its good yield and the high purity of the resulting crystals without complex purification steps. mdpi.com
Future research in this area is geared towards adapting such green chemistry principles for the direct synthesis of 2-(4-Aminophenoxy)acetic acid hydrate (B1144303). The focus is on utilizing renewable starting materials, employing catalytic systems over stoichiometric reagents, and minimizing energy-intensive steps. The broader trend in chemical manufacturing towards sustainability is influencing the production of key intermediates like acetic acid, with bio-based routes from biomass gaining traction. resourcewise.com Applying similar bio-engineering or chemo-catalytic strategies to the phenoxy component of the molecule represents a long-term goal for sustainable production.
Table 1: Comparison of Synthetic Reduction Methods for a Precursor
| Feature | Conventional Method (H2, Pd/C) | Novel Method (NH4Cl/Fe) |
|---|---|---|
| Reagents | Hydrogen gas, Palladium on Carbon | Ammonium chloride, Iron powder |
| Safety | Requires handling of flammable H2 gas | Considered safer |
| Cost | Generally higher due to catalyst cost | Lower cost reagents |
| Complexity | May require specialized pressure equipment | Simpler reaction setup (reflux) |
| Reference | mdpi.com | mdpi.comresearchgate.net |
Advanced Functional Material Design and Characterization
The unique molecular architecture of 2-(4-Aminophenoxy)acetic acid hydrate, featuring an aromatic amine, an ether linkage, and a carboxylic acid group, makes it an attractive building block for novel functional materials. chemimpex.com Researchers are exploring its use in the synthesis of advanced polymers and specialty chemicals. chemimpex.com
In materials science, this compound serves as a monomer or a modifying agent to create polymers with enhanced properties for specific applications, such as medical devices. chemimpex.com The reactive amino and carboxylic acid functional groups allow for its incorporation into polyamide, polyester, or other polymer backbones, or for its use as a coupling agent to link different materials or impart specific functionalities. chemimpex.commyskinrecipes.com
The characterization of these new materials involves a suite of advanced analytical techniques. Spectroscopic methods are fundamental for confirming the chemical structure of derivatives. For instance, studies on related phenoxy acetamide (B32628) compounds utilize ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate their molecular structure. researchgate.net For solid-state characterization, single-crystal X-ray diffraction is employed to determine the precise three-dimensional arrangement of atoms and molecules in the crystal lattice, providing insights into intermolecular interactions like hydrogen bonding. mdpi.comresearchgate.netresearchgate.net Hirshfeld surface analysis is another powerful tool used to visualize and quantify these non-covalent interactions, which are crucial for understanding the packing and stability of the molecular crystal. mdpi.comresearchgate.netjyu.firesearchgate.net
Deeper Mechanistic Insights into Biological Interactions
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, prompting deeper investigation into the mechanisms governing their biological effects. chemimpex.com It serves as a foundational scaffold in medicinal chemistry for developing drugs targeting inflammatory diseases, neurological disorders, and cancer. chemimpex.commyskinrecipes.com
Current research focuses on understanding how derivatives of this compound interact with biological targets at a molecular level. It is utilized in studies related to enzyme inhibition and receptor binding, which are critical for the development of targeted therapies. chemimpex.com For example, ethyl-2-(4-aminophenoxy)acetate is a building block for novel dual-target hypoglycemic agents that act as activators for both glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ). mdpi.comresearchgate.net Other synthesized derivatives possessing a phenoxy acetic acid moiety have been evaluated for their hypolipidemic activity, demonstrating the potential to lower plasma levels of triglycerides and lipoproteins. nih.gov
The broader class of phenoxyacetic acid derivatives has also been studied for other biological activities, including antimicrobial and cytotoxic effects. mdpi.com Research into the structure-activity relationship (SAR) of these compounds aims to correlate specific structural features with their biological function, guiding the design of more potent and selective therapeutic agents. nih.govmdpi.com
Computational Design and Predictive Modeling for New Applications
Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and design of new applications for 2-(4-Aminophenoxy)acetic acid derivatives. These in silico methods provide valuable insights into molecular properties and potential biological activities before committing to laborious and expensive laboratory synthesis.
Density Functional Theory (DFT) is widely used to investigate the electronic and molecular structures of these compounds. mdpi.commdpi.com DFT calculations can predict various quantum chemical parameters, analyze molecular orbital energies (such as HOMO and LUMO), and calculate spectroscopic properties. mdpi.comresearchgate.netjyu.fi For example, Time-Dependent DFT (TD-DFT) has been used to calculate the UV/Vis absorption spectra of a derivative, showing good agreement with experimental measurements and helping to assign the observed electronic transitions. mdpi.comresearchgate.net Electrostatic potential maps generated through these calculations can reveal the electron distribution within a molecule, highlighting nucleophilic and electrophilic sites and predicting reactivity. mdpi.com
Predictive modeling is also employed to understand intermolecular forces. Hirshfeld surface analysis, derived from crystallographic data, allows for the detailed study of non-covalent interactions that dictate molecular packing in the solid state. mdpi.comjyu.fi This is crucial for understanding the physical properties of the materials. In drug design, computational approaches are used to model the interaction between a potential drug molecule and its biological target, predicting binding affinity and guiding the synthesis of new derivatives with improved efficacy. researchgate.netmdpi.com
Table 2: Computational Methods in the Study of 2-(4-Aminophenoxy)acetic Acid and its Derivatives
| Computational Method | Application | Insights Gained | References |
|---|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure and electronic properties. | Geometric parameters, quantum chemical descriptors, electronic transition analysis. | mdpi.comresearchgate.netmdpi.com |
| Time-Dependent DFT (TD-DFT) | Prediction of UV/Vis spectra. | Assignment of electronic absorption bands. | mdpi.comresearchgate.net |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions. | Quantification of non-covalent contacts (e.g., H···H, O···H) in the crystal structure. | mdpi.comresearchgate.netjyu.firesearchgate.net |
Multidisciplinary Approaches and Interdisciplinary Collaborations
The full potential of this compound is being unlocked through research that transcends traditional scientific boundaries. The journey from a basic chemical intermediate to a high-value product in pharmaceuticals, materials science, or agrochemicals requires a confluence of expertise from various fields. chemimpex.commyskinrecipes.com
Current research projects often exemplify this interdisciplinary nature. A single study may involve:
Organic Chemistry: For the design and execution of novel, efficient synthetic routes. mdpi.com
Analytical Chemistry: For the rigorous purification and characterization of the synthesized compounds using techniques like NMR, MS, and chromatography. mdpi.comchemimpex.com
Physics and Crystallography: For determining the precise solid-state structure using X-ray diffraction. mdpi.comresearchgate.netresearchgate.net
Computational Chemistry: For molecular modeling, prediction of properties, and elucidation of reaction mechanisms. mdpi.commdpi.com
Pharmacology and Biology: For evaluating the biological activity of new derivatives through in vitro and in vivo screening assays. nih.govresearchgate.net
This collaborative approach is essential for tackling complex scientific challenges. For instance, the development of a new drug candidate based on this scaffold requires seamless interaction between synthetic chemists who create the molecules, computational chemists who model their interactions, and biologists who test their efficacy and mechanism of action. chemimpex.comresearchgate.net Similarly, creating a new polymer for a medical device involves collaboration between material scientists, chemists, and biomedical engineers. chemimpex.com The convergence of these disciplines is accelerating innovation and expanding the application horizon for this compound.
Q & A
Basic: What are the standard methodologies for synthesizing 2-(4-Aminophenoxy)acetic acid hydrate?
The synthesis typically involves a convergent route combining Williamson etherification and acidic hydrolysis. A validated protocol includes:
- Step 1: Williamson etherification using 4-aminophenol and chloroacetic acid derivatives in an alkaline medium (e.g., NaOH) to form ethyl (4-N-acetylamino)phenoxyacetate intermediates .
- Step 2: Acidic hydrolysis (e.g., HCl) to remove protective groups and yield the hydrochloride salt, (4-aminophenoxy)acetic acid hydrochloride (3a). Subsequent neutralization isolates the free amine (4a) .
- Purity Control: Recrystallization in water or ethanol ensures >98% purity, confirmed via HPLC .
Basic: What analytical techniques are critical for characterizing this compound?
- Structural Confirmation:
- Purity Assessment:
Basic: How should researchers handle stability and storage of this compound?
- Storage:
- Decomposition Risks:
Advanced: What role does this compound play in peptide conjugation or prodrug design?
- Bioconjugation: The carboxylic acid group enables coupling with amines (e.g., lysine residues) via EDC/NHS chemistry for antibody-drug conjugates .
- Prodrug Synthesis: Esterification (e.g., methoxycarbonyl methyl ester) enhances lipophilicity for targeted delivery, requiring purity validation by LC-MS .
Advanced: How can researchers resolve contradictions in solubility data across studies?
- Observed Discrepancies:
- Resolution Strategies:
Advanced: What are the degradation pathways under thermal or photolytic stress?
- Thermal Degradation (TGA/DSC): Decomposes above 200°C, releasing CO₂ and NH₃, confirmed by FT-IR gas analysis .
- Photolysis (UV-Vis): Forms quinone derivatives under UV light (λ = 365 nm), mitigated by amber glass storage .
Advanced: How to optimize synthetic yield in scale-up protocols?
- Reaction Optimization:
- Byproduct Mitigation:
Advanced: What biological activity studies are relevant for this compound?
- Antimicrobial Screening:
- Test against Gram-negative (E. coli) and Gram-positive (S. aureus) strains via broth microdilution (MIC ≥ 128 µg/mL suggests low activity) .
- Enzyme Inhibition:
- Assess COX-2 inhibition in vitro (IC₅₀) using fluorometric assays .
Advanced: What environmental safety protocols apply to this compound?
- Waste Disposal:
- Ecotoxicity:
- Follow OECD 201 guidelines for algal growth inhibition tests (EC₅₀ > 100 mg/L indicates low hazard) .
Advanced: How to validate its role in metal-organic frameworks (MOFs)?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
